ZofenoprilatN-EthylSuccinimide
Description
Contextualization within Modern Chemical and Biological Research Paradigms
In modern research, particularly in pharmacology and drug metabolism studies, the accurate measurement of active drug metabolites in biological matrices like plasma is fundamental. Zofenoprilat (B1230023) N-EthylSuccinimide exemplifies a key paradigm in bioanalysis: the chemical derivatization of unstable analytes to ensure stability and enable precise quantification. nih.gov
Zofenoprilat contains a chemically reactive free sulfhydryl (thiol) group, which is essential for its biological activity but prone to oxidative degradation, such as the formation of disulfide bonds with other thiol-containing molecules in plasma. ebi.ac.uknih.gov This instability poses a significant challenge for developing reliable analytical methods. To overcome this, researchers employ a derivatization strategy by treating the plasma sample with N-ethylmaleimide (NEM). nih.govresearchgate.net NEM reacts specifically with the sulfhydryl group of Zofenoprilat to form the stable Zofenoprilat N-EthylSuccinimide adduct. ebi.ac.uknih.gov This stable derivative can then be consistently extracted and measured, typically using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. nih.govoup.com
This process is a classic application of bioconjugation chemistry, where a reactive functional group is "capped" or "protected" to facilitate analysis. Therefore, the research context of Zofenoprilat N-EthylSuccinimide is not in exploring its own biological effects, but in its utility as a stable chemical surrogate that directly correlates to the concentration of the active Zofenoprilat metabolite in the body. nih.govresearchgate.net
Historical Perspectives on Chemically Related Compounds and Precursors
The scientific necessity for creating Zofenoprilat N-EthylSuccinimide is best understood through the historical development of sulfhydryl-containing ACE inhibitors.
Captopril (B1668294): The first ACE inhibitor, Captopril, introduced a sulfhydryl group as the key zinc-binding moiety for inhibiting the enzyme. Its success established the therapeutic potential of this class of drugs. However, the reactivity of its thiol group also presented analytical challenges for pharmacokinetic studies.
Zofenopril (B1663440): Developed later, Zofenopril is a prodrug designed to be hydrolyzed in the body to its active form, Zofenoprilat. researchgate.net Like Captopril, Zofenoprilat's efficacy is largely dependent on its free sulfhydryl group. ebi.ac.uk
Analytical Challenges: From the early days of Captopril research to the more recent studies on Zofenopril, pharmacologists have required methods to measure the active forms in plasma to understand their absorption, distribution, metabolism, and excretion (ADME). The tendency of these sulfhydryl compounds to oxidize required a solution. nih.gov
Derivatization as a Solution: The reaction of thiols with N-alkylmaleimides has long been a standard procedure in protein chemistry and biochemistry to quantify or block cysteine residues. The application of this established reaction using N-ethylmaleimide to stabilize Zofenoprilat for LC-MS/MS analysis was a logical extension of this chemical principle into pharmaceutical analysis. nih.govoup.com This led to the synthesis of Zofenoprilat N-EthylSuccinimide specifically for its role as a stable analyte in these assays. nih.gov
Rationale for Dedicated Academic Inquiry into Zofenoprilat N-EthylSuccinimide
The primary rationale for academic and industrial inquiry into Zofenoprilat N-EthylSuccinimide is the need for validated, robust, and reproducible bioanalytical methods for its precursor, Zofenoprilat. nih.gov The "inquiry" is focused on the formation, stability, and detection of the adduct, rather than its intrinsic biological properties.
The key motivations include:
Preventing Analyte Degradation: The principal goal is to prevent the oxidative degradation of the free sulfhydryl group of Zofenoprilat during sample collection, storage, and preparation. nih.govresearchgate.net
Enabling Accurate Quantification: By converting the unstable Zofenoprilat into a single, stable derivative, analytical methods can achieve high levels of precision and accuracy, which are required by regulatory agencies for drug approval and monitoring. nih.govclearsynth.com
Facilitating Pharmacokinetic Studies: The ability to accurately measure Zofenoprilat concentrations in plasma over time allows researchers to determine critical pharmacokinetic parameters, such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC). researchgate.net These parameters are essential for understanding the drug's behavior in the body.
The creation and study of Zofenoprilat N-EthylSuccinimide is therefore a means to an end: facilitating the detailed study of the therapeutically important Zofenoprilat.
Identification of Current Research Gaps and Prospective Opportunities for Zofenoprilat N-EthylSuccinimide Investigation
Given that Zofenoprilat N-EthylSuccinimide is an analytical tool rather than a therapeutic agent, the research gaps and opportunities are framed within this context.
Current Research Gaps:
Biological Activity: The biological activity of the Zofenoprilat N-EthylSuccinimide adduct itself is largely uninvestigated. It is presumed to be inactive as an ACE inhibitor because the sulfhydryl group, which is critical for binding to the ACE enzyme, is chemically blocked. However, dedicated studies to confirm this lack of activity are not widely published.
Metabolic Fate: The metabolic fate of the adduct, were it to form in vivo, is unknown. While it is primarily created ex vivo in plasma samples, the potential for similar reactions with endogenous maleimides in the body has not been explored.
Physicochemical Properties: Beyond the data required for its use as an analytical standard (e.g., mass, formula), a comprehensive characterization of its physicochemical properties (e.g., solubility in different solvents, crystal structure, detailed stability profile) is not available in peer-reviewed literature.
Prospective Opportunities for Investigation:
Advanced Analytical Standards: The deuterated (d5) version of the compound is used as an internal standard in mass spectrometry. clearsynth.comvivanls.comscbt.com Further development of other isotopically labeled versions could provide more tools for advanced or multiplexed analytical studies.
Probing Thiol Reactivity: As a stable reference compound, Zofenoprilat N-EthylSuccinimide could be used in comparative studies to investigate the reactivity of Zofenoprilat's thiol group with other biological molecules, potentially shedding more light on its antioxidant mechanisms.
Reference for Metabolite Identification: The well-characterized mass spectrum of Zofenoprilat N-EthylSuccinimide could serve as a reference in metabolomics studies to search for potential, though unlikely, in vivo adducts formed between Zofenoprilat and endogenous electrophilic molecules.
Research Data and Findings
Research on Zofenoprilat N-EthylSuccinimide is centered on its chemical properties for identification and its use in analytical methods.
Table 1: Chemical and Physical Properties
| Property | Data | Source(s) |
|---|---|---|
| Compound Name | Zofenoprilat N-Ethyl Succinimide (B58015) | scbt.com |
| Synonym(s) | Zofenoprilat NES Adduct | vivanls.com |
| Molecular Formula | C₂₁H₂₆N₂O₅S₂ | scbt.com |
| Molecular Weight | 450.57 g/mol | scbt.com |
| Purity (for research use) | ≥95% | scbt.com |
| Appearance | Not widely reported, typically supplied as solid | N/A |
A deuterated form, Zofenoprilat-d5 N-Ethyl Succinimide, is also used, particularly as an internal standard in mass spectrometry.
Table 2: Properties of Deuterated Analog
| Property | Data | Source(s) |
|---|---|---|
| Compound Name | Zofenoprilat-d5 N-Ethyl Succinimide | clearsynth.comvivanls.com |
| CAS Number | 1217546-60-5 | clearsynth.comvivanls.comevitachem.com |
| Molecular Formula | C₂₁H₂₁D₅N₂O₅S₂ | vivanls.com |
| Molecular Weight | 455.60 g/mol | vivanls.comscbt.com |
| IUPAC Name | (2R,4S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid | clearsynth.com |
Table 3: Analytical Method Parameters
| Parameter | Finding | Source(s) |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govoup.com |
| Derivatizing Agent | N-ethylmaleimide (NEM) | nih.govresearchgate.net |
| Purpose of Derivatization | To protect the free sulfhydryl group and prevent oxidative degradation. | ebi.ac.uknih.gov |
| Extraction Recovery (Zofenoprilat) | Approximately 70.1% to 92.5% from plasma. | ebi.ac.uknih.gov |
| Validated Concentration Range | e.g., 2-600 ng/ml in human plasma. | nih.gov |
| Precision & Accuracy | Inter- and intra-assay precision and accuracy reported as better than 10%. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26N2O5S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28) |
InChI Key |
LBNKOWANPJZWMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modifications of Zofenoprilatn Ethylsuccinimide
Established Synthetic Routes to Zofenoprilat (B1230023)
The synthesis of zofenopril (B1663440), and by extension its active metabolite zofenoprilat, is a multi-step process that has been well-documented in patent literature. The core of the synthesis involves the condensation of two key chiral intermediates.
The primary established synthetic route to zofenopril involves the coupling of (S)-3-(benzoylthio)-2-methylpropionic acid with (4S)-cis-4-(phenylthio)-L-proline. A common method involves converting the carboxylic acid of the first intermediate into a more reactive species, such as an acid chloride, to facilitate amide bond formation with the proline derivative.
A typical reaction scheme proceeds as follows:
Activation of the Acid: (S)-3-(benzoylthio)-2-methylpropionic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an aprotic organic solvent. This converts the carboxylic acid into the more reactive S-(-)-3-benzoylthio-2-methylpropanoic acid chloride. epo.org
Condensation: The resulting acid chloride is then reacted with cis-4-phenylthio-L-proline in an aqueous solution. epo.org This is a nucleophilic acyl substitution reaction where the secondary amine of the proline ring attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which then collapses to form the amide bond of zofenopril, releasing hydrochloric acid as a byproduct.
Hydrolysis to Zofenoprilat: Zofenopril is a thioester. The active form, zofenoprilat, possesses a free sulfhydryl (-SH) group. In vivo, this conversion is metabolic. patsnap.comnih.gov In a laboratory setting, this would be achieved by hydrolysis of the thioester bond.
The stereochemistry of the final molecule is critical for its ACE inhibitory activity and is determined by the chirality of the starting materials. The synthesis utilizes optically resolved raw materials to ensure the desired stereoisomers are produced. google.com
Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters that are controlled during the synthesis include pH, temperature, and solvent choice.
For the condensation step, the reaction is typically carried out in an aqueous solution where the pH is carefully maintained between 8.0 and 9.5. epo.orggoogleapis.com This is achieved by the controlled addition of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. epo.org Maintaining this basic pH is essential as it keeps the proline nitrogen deprotonated and thus nucleophilic, while preventing unwanted side reactions.
The temperature for the condensation reaction is generally kept low, ranging from -10°C to +50°C, to control the reaction rate and minimize the formation of impurities. epo.org After the reaction is complete, the zofenopril is recovered in its acidic form by acidifying the solution and extracting it with an organic solvent like isobutyl acetate. epo.org
Subsequent steps often involve the formation of a salt, such as zofenopril potassium or zofenopril calcium, to aid in purification and handling. epo.orggoogle.com For instance, the conversion of the potassium salt to the calcium salt can be achieved by reacting an aqueous solution of the zofenopril potassium salt with a calcium chloride solution at elevated temperatures (70-90°C), which can also control the polymorphic form of the final product. epo.orggoogleapis.com
| Parameter | Condition | Purpose |
| pH (Condensation) | 8.0 - 9.5 | Maintain proline nucleophilicity, neutralize HCl |
| Temperature (Condensation) | -10 to +50 °C | Control reaction rate, minimize byproducts |
| Solvent (Extraction) | Isobutyl Acetate | Isolate zofenopril from aqueous solution |
| Salt Conversion Temp. | 70 - 90 °C | Facilitate calcium salt formation, control polymorphism |
Exploration of Alternative Synthetic Methodologies for Zofenoprilat
While the established chemical synthesis is effective, research into alternative methodologies focuses on improving efficiency, reducing environmental impact, and achieving higher stereoselectivity.
Chemo-enzymatic synthesis integrates the high selectivity of enzymatic reactions with the versatility of chemical transformations. nih.govnih.gov For molecules like zofenoprilat, which contain multiple chiral centers, enzymes can be particularly advantageous.
A potential chemo-enzymatic approach for zofenoprilat could involve the use of enzymes for:
Kinetic Resolution: A lipase or esterase could be used for the kinetic resolution of a racemic intermediate, such as a racemic version of (S)-3-(benzoylthio)-2-methylpropionic acid or its ester. This would allow for the separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer with high efficiency.
Amide Bond Formation: While less common for this specific type of coupling, engineered ligases or proteases (used in reverse) could potentially catalyze the formation of the amide bond between the two key intermediates, offering a milder and more selective alternative to chemical coupling agents.
Biocatalytic methods are generally considered attractive for industrial applications due to their potential for cost reduction and environmental benefits. utm.my
Applying green chemistry principles to the synthesis of ACE inhibitors like zofenoprilat aims to reduce the environmental footprint of the manufacturing process. nih.gov Key areas of focus include:
Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. The established synthesis already utilizes water as a solvent for the key condensation step, which is a positive from a green chemistry perspective. epo.org
Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. This could involve developing catalytic methods for the activation of the carboxylic acid, moving away from the use of thionyl chloride or oxalyl chloride which generate significant waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Liquid-phase peptide synthesis (LPPS) strategies that avoid the need for chromatographic separation by using soluble supports are an example of a greener approach being developed for peptide-based drugs, and similar principles could be applied to the synthesis of peptide-like molecules such as zofenoprilat. nih.govresearchgate.net
Derivatization Strategies for Zofenoprilat Analogues
The chemical structure of zofenoprilat, particularly its free sulfhydryl group, is a key target for derivatization. This can be done to create analogues with different properties or, as is often the case in analytical chemistry, to create a more stable derivative for measurement.
The compound name "Zofenoprilat N-EthylSuccinimide" points directly to a specific derivatization reaction. The active metabolite, zofenoprilat, has a free sulfhydryl group that is susceptible to oxidation. nih.gov To prevent this degradation during analysis and to create a stable derivative for quantification by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a derivatizing agent is used.
Design and Synthesis of Structurally Modified Zofenoprilat N-EthylSuccinimide Derivatives
The synthesis of Zofenoprilat N-EthylSuccinimide proceeds through the reaction of Zofenoprilat with N-ethylmaleimide. This reaction is a Michael addition, where the nucleophilic thiol group of Zofenoprilat attacks the electron-deficient double bond of the maleimide ring of N-ethylmaleimide. This process is often employed to protect the sulfhydryl group from oxidation, which is particularly useful during bioanalytical method development, such as for liquid chromatography-mass spectrometry (LC-MS) assays.
The design and synthesis of structurally modified derivatives of Zofenoprilat N-EthylSuccinimide can be envisioned through two main strategies:
Modification of the Zofenoprilat Scaffold: Derivatives could be synthesized by starting with analogues of Zofenoprilat that have substitutions on the proline ring or the phenyl group. Subsequent reaction with N-ethylmaleimide would yield a series of structurally diverse Zofenoprilat N-EthylSuccinimide derivatives.
Modification of the Succinimide (B58015) Moiety: Alternatively, derivatives could be created by using different N-substituted maleimides in the reaction with Zofenoprilat. This would result in a variety of succinimide adducts with different substituents on the nitrogen atom.
A hypothetical scheme for the synthesis of such derivatives is presented below:
| Precursor A (Zofenoprilat Analogue) | Precursor B (N-Substituted Maleimide) | Resulting Derivative |
| Zofenoprilat | N-propylmaleimide | Zofenoprilat N-PropylSuccinimide |
| 4-Fluoro-phenylthio-Zofenoprilat | N-ethylmaleimide | 4-Fluoro-phenylthio-Zofenoprilat N-EthylSuccinimide |
| Zofenoprilat | N-phenylmaleimide | Zofenoprilat N-PhenylSuccinimide |
Evaluation of Synthetic Accessibility for Zofenoprilat N-EthylSuccinimide Congeners
The synthetic accessibility of congeners of Zofenoprilat N-EthylSuccinimide is largely dependent on the availability of the requisite precursors: Zofenoprilat analogues and N-substituted maleimides.
Zofenoprilat Analogues: The synthesis of Zofenoprilat itself is a multi-step process. The accessibility of its analogues would depend on the feasibility of incorporating desired structural changes during this synthesis. For instance, introducing substituents on the phenylthio group would require starting with a correspondingly substituted thiophenol.
N-Substituted Maleimides: A wide variety of N-substituted maleimides are commercially available or can be readily synthesized. The synthesis typically involves the reaction of maleic anhydride with a primary amine, followed by cyclization.
Synthetic Accessibility Score (SAScore) Considerations: While a specific SAScore for each congener would require computational analysis, a qualitative assessment suggests that derivatives with simple modifications (e.g., alkyl or halogen substitutions) would have a higher accessibility score compared to those with more complex functional groups.
Stereochemical Considerations in Zofenoprilat N-EthylSuccinimide Synthesis
The stereochemistry of Zofenoprilat N-EthylSuccinimide is inherited from its precursor, Zofenoprilat, which has three stereocenters. The reaction with N-ethylmaleimide creates a new stereocenter on the succinimide ring.
Asymmetric Synthesis Approaches
Asymmetric synthesis strategies for Zofenoprilat N-EthylSuccinimide would focus on the stereocontrolled synthesis of Zofenoprilat itself. The subsequent reaction with N-ethylmaleimide is not expected to alter the existing stereochemistry of the Zofenoprilat backbone. Key approaches to the asymmetric synthesis of the core structure of Zofenoprilat include:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as L-proline derivatives, to construct the pyrrolidine ring with the desired stereochemistry.
Use of Chiral Auxiliaries: Employing a chiral auxiliary to direct the stereoselective formation of one or more of the stereocenters, which is then removed in a later step.
Asymmetric Catalysis: Using chiral catalysts to control the stereochemical outcome of key bond-forming reactions.
The reaction of the enantiomerically pure Zofenoprilat with N-ethylmaleimide will result in a pair of diastereomers due to the formation of a new chiral center. The diastereoselectivity of this Michael addition could potentially be influenced by the stereochemistry of the Zofenoprilat molecule and the reaction conditions.
| Asymmetric Synthesis Strategy for Zofenoprilat | Key Features |
| Chiral Pool Synthesis | Readily available chiral starting materials. |
| Chiral Auxiliaries | High levels of stereocontrol can be achieved. |
| Asymmetric Catalysis | Potentially more efficient for large-scale synthesis. |
Chiral Resolution Techniques for Zofenoprilat N-EthylSuccinimide Enantiomers
Chiral resolution would typically be performed on the Zofenoprilat precursor rather than the final N-EthylSuccinimide derivative. This is because the resolution of a compound with multiple stereocenters can be challenging. If a racemic or diastereomeric mixture of Zofenoprilat is used in the synthesis, the resulting Zofenoprilat N-EthylSuccinimide will also be a mixture of stereoisomers.
Common chiral resolution techniques that could be applied to Zofenoprilat include:
Diastereomeric Salt Formation: Reacting the acidic Zofenoprilat with a chiral base to form diastereomeric salts, which can then be separated by crystallization.
Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers of Zofenoprilat.
Enzymatic Resolution: Employing enzymes that can selectively react with one enantiomer of Zofenoprilat or a precursor, allowing for the separation of the unreacted enantiomer.
Once the desired stereoisomer of Zofenoprilat is isolated, its reaction with N-ethylmaleimide would yield the corresponding stereoisomerically pure (or enriched) Zofenoprilat N-EthylSuccinimide diastereomers.
Advanced Analytical Method Development for Zofenoprilatn Ethylsuccinimide Characterization
Chromatographic Techniques for Purity and Impurity Profiling of Zofenoprilat (B1230023) N-EthylSuccinimide
Chromatographic methods are central to the separation, identification, and quantification of Zofenoprilat N-EthylSuccinimide and its potential impurities. The selection of a suitable technique is contingent on the physicochemical properties of the analyte and the specific analytical objective.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., Photodiode Array (PDA), Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD))
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Zofenoprilat N-EthylSuccinimide due to its versatility and high resolution. The derivatization of Zofenoprilat with N-ethylmaleimide yields a more stable and readily analyzable compound.
Coupling HPLC with various detectors enhances the analytical capabilities. A Photodiode Array (PDA) detector allows for the assessment of peak purity and the development of methods based on the ultraviolet-visible (UV-Vis) absorbance of the analyte. However, for enhanced sensitivity and specificity, Mass Spectrometry (MS) is the preferred detection mode. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed for the simultaneous determination of zofenopril (B1663440) and zofenoprilat, where the derivatization to the succinimide (B58015) adduct is a key sample preparation step to prevent oxidative degradation. Such methods offer high sensitivity and specificity, which are crucial for bioanalytical applications.
For compounds lacking a strong chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed. These universal detectors provide a response proportional to the mass of the analyte, making them suitable for impurity profiling where the identity and structure of all components may not be known.
A typical HPLC method for the analysis of Zofenoprilat N-EthylSuccinimide would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Gradient elution is often employed to achieve optimal separation of the main compound from any related impurities.
Table 1: Illustrative HPLC-MS/MS Parameters for Zofenoprilat N-EthylSuccinimide Analysis
| Parameter | Value |
| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Precursor Ion > Product Ion (Specific m/z values) |
| Collision Energy | Optimized for the specific transition |
Gas Chromatography (GC) with Flame Ionization Detection (FID) for Volatile Components Analysis
Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. While Zofenoprilat N-EthylSuccinimide itself is a relatively large and non-volatile molecule, GC can be employed for the analysis of potential volatile impurities that may be present in the sample. For instance, residual solvents from the synthesis or derivatization process can be effectively monitored using headspace GC with a Flame Ionization Detector (FID).
For the direct analysis of Zofenoprilat N-EthylSuccinimide by GC, a prior derivatization step to increase its volatility would be necessary. However, given the availability of robust LC-MS methods, this approach is less common. N-Ethylmaleimide has been utilized as a derivatizing reagent to enable the GC analysis of other thiol-containing compounds. This suggests that with appropriate derivatization of the carboxylic acid group of Zofenoprilat N-EthylSuccinimide (e.g., esterification), GC analysis could be feasible, though not a primary method.
Supercritical Fluid Chromatography (SFC) for Chiral Separations and Impurity Profiling
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both chiral and achiral separations in the pharmaceutical industry. It offers advantages of high speed, reduced organic solvent consumption, and unique selectivity compared to HPLC.
Zofenoprilat possesses chiral centers, and the derivatization with N-ethylmaleimide does not alter these. Therefore, SFC would be an excellent choice for the chiral separation of the diastereomers of Zofenoprilat N-EthylSuccinimide. Chiral stationary phases (CSPs) based on polysaccharide derivatives are commonly used in SFC for this purpose. The mobile phase typically consists of supercritical carbon dioxide and a small amount of an organic modifier, such as methanol or ethanol, often with an additive to improve peak shape.
Beyond chiral separations, the resolving power of SFC also makes it suitable for impurity profiling. The orthogonality of SFC to reversed-phase HPLC can provide a more comprehensive impurity profile of the sample.
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification of Zofenoprilat N-EthylSuccinimide
Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and accurate quantification of Zofenoprilat N-EthylSuccinimide.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, which are crucial for determining the elemental composition of the parent ion and its fragments. This capability is invaluable for the structural confirmation of Zofenoprilat N-EthylSuccinimide and the identification of unknown impurities.
By analyzing the fragmentation pattern of the protonated or deprotonated molecule in the tandem mass spectrometer, detailed structural information can be obtained. The fragmentation of the Zofenoprilat N-EthylSuccinimide adduct would be expected to yield characteristic product ions corresponding to the Zofenoprilat moiety and the N-ethylsuccinimide group. Comparing the observed fragmentation with theoretical fragmentation pathways aids in the unequivocal identification of the compound.
Table 2: Expected High-Resolution Mass Spectrometry Data for Zofenoprilat N-EthylSuccinimide
| Parameter | Expected Value |
| Chemical Formula | C21H26N2O5S |
| Monoisotopic Mass | 434.1566 |
| [M+H]⁺ Ion | 435.1639 |
| Key Fragmentation Pathways | - Loss of the N-ethylsuccinimide moiety- Cleavage of the amide bond- Fragmentation of the proline ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR) for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular structure, including stereochemistry.
For Zofenoprilat N-EthylSuccinimide, 1H NMR would show characteristic signals for the aromatic protons of the phenyl group, the protons of the proline ring, the methyl and methylene groups of the zofenoprilat backbone, and the ethyl and succinimide protons from the NEM adduct. 13C NMR would provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the ester, amide, and succinimide groups.
Two-dimensional NMR experiments would be used to establish the connectivity between protons and carbons, confirming the covalent linkage between the sulfur atom of Zofenoprilat and the succinimide ring of the NEM moiety. While specific NMR data for Zofenoprilat N-EthylSuccinimide is not widely published, the expected chemical shifts can be predicted based on the known structures of Zofenoprilat and N-ethylsuccinimide.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantitative Determinations
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental techniques in the characterization of pharmaceutical compounds such as Zofenoprilat N-EthylSuccinimide. These methods provide critical information regarding the molecule's functional groups and enable quantitative measurements.
Infrared (IR) Spectroscopy is primarily utilized for the identification of functional groups. The IR spectrum of Zofenoprilat N-EthylSuccinimide would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features. Key functional groups and their anticipated vibrational frequencies include the carboxylic acid O-H stretch, the amide C=O stretch, the succinimide C=O stretches (symmetric and asymmetric), the thioether C-S bond, and various C-H bonds within the aliphatic and aromatic portions of the molecule. By comparing the obtained spectrum with that of reference standards or through spectral interpretation, the identity and purity of Zofenoprilat N-EthylSuccinimide can be confirmed.
Ultraviolet-Visible (UV-Vis) Spectroscopy is a valuable tool for quantitative analysis, owing to its sensitivity and simplicity. Zofenoprilat N-EthylSuccinimide possesses chromophores, such as the phenyl ring and carbonyl groups, which absorb UV radiation at specific wavelengths. A UV-Vis spectrum would typically show a maximum absorption wavelength (λmax) that is characteristic of the compound's electronic structure. This λmax can be used to develop a quantitative analytical method, often for assay or dissolution testing. The concentration of Zofenoprilat N-EthylSuccinimide in a solution can be determined by measuring its absorbance at the λmax and applying the Beer-Lambert law.
The following table summarizes the expected spectroscopic data for Zofenoprilat N-EthylSuccinimide based on its chemical structure.
| Spectroscopic Technique | Parameter | Expected Value/Range | Information Provided |
| Infrared (IR) Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Presence of carboxylic acid |
| C=O Stretch (Amide) | 1630-1680 cm⁻¹ | Presence of amide functional group | |
| C=O Stretch (Succinimide) | ~1700 cm⁻¹ and ~1770 cm⁻¹ | Presence of the succinimide ring | |
| C-S Stretch (Thioether) | 600-800 cm⁻¹ | Presence of a thioether linkage | |
| UV-Vis Spectroscopy | λmax | ~220-280 nm | Wavelength of maximum absorbance for quantification |
| Molar Absorptivity (ε) | To be determined experimentally | A constant relating absorbance to concentration |
Method Validation Strategies for Zofenoprilat N-EthylSuccinimide Analysis
Method validation is a critical process in pharmaceutical analysis that demonstrates the suitability of an analytical method for its intended purpose. For the analysis of Zofenoprilat N-EthylSuccinimide, a comprehensive validation strategy is essential to ensure the reliability and accuracy of the results. This involves the assessment of several key parameters as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).
Specificity and Selectivity Assessment for Zofenoprilat N-EthylSuccinimide and Related Substances
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample.
For Zofenoprilat N-EthylSuccinimide, specificity would be demonstrated by showing that the analytical signal is solely attributable to this compound. This is typically achieved by analyzing a range of related substances, including Zofenoprilat, N-ethylsuccinimide, and known process impurities or degradation products. In chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), specificity is confirmed by achieving baseline resolution between the peak for Zofenoprilat N-EthylSuccinimide and peaks for all potential interfering compounds. Peak purity analysis using a photodiode array (PDA) detector can further confirm that the analyte peak is spectrally homogeneous.
The following table illustrates a hypothetical specificity study for an HPLC method.
| Compound | Retention Time (min) | Resolution | Peak Purity Index |
| Zofenoprilat | 4.2 | - | >0.999 |
| N-Ethylsuccinimide | 2.5 | 5.8 | >0.999 |
| Zofenoprilat N-EthylSuccinimide | 6.8 | - | >0.999 |
| Process Impurity A | 7.5 | 2.1 | >0.999 |
| Degradation Product B | 8.1 | 3.0 | >0.999 |
Accuracy and Precision Determinations (Repeatability, Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. For Zofenoprilat N-EthylSuccinimide, accuracy studies would involve adding known concentrations of the compound to a placebo or a sample matrix and analyzing the samples. The percentage recovery is then calculated.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-assay precision) is the precision under the same operating conditions over a short interval of time.
Intermediate Precision expresses within-laboratory variations, such as different days, different analysts, or different equipment.
A typical acceptance criterion for accuracy is a recovery between 98.0% and 102.0%, while for precision, the RSD should not be more than 2.0%.
| Parameter | Concentration Level | Acceptance Criteria |
| Accuracy (% Recovery) | 80%, 100%, 120% of nominal | 98.0% - 102.0% |
| Repeatability (RSD%) | 100% of nominal (n=6) | ≤ 2.0% |
| Intermediate Precision (RSD%) | 100% of nominal (different day, analyst) | ≤ 2.0% |
Linearity and Reportable Range Establishment
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
To establish linearity, a series of solutions of Zofenoprilat N-EthylSuccinimide at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response versus the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.
| Parameter | Value | Acceptance Criterion |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| y-intercept | Close to zero | Should not be statistically different from zero |
| Range | 50% to 150% of the nominal concentration | To be defined based on the application |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S and LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). Alternatively, they can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
| Parameter | Method | Estimated Value |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | 0.03 µg/mL |
Robustness and System Suitability Testing
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition would be intentionally varied to assess the impact on the results.
System Suitability Testing (SST) is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. SST parameters for an HPLC method typically include theoretical plates, tailing factor, and repeatability of replicate injections.
The following table provides an example of robustness testing parameters and their acceptable variations.
| Parameter | Variation | Impact on Results |
| Mobile Phase pH | ± 0.2 units | No significant change in resolution or retention time |
| Column Temperature | ± 5 °C | Minor shift in retention time, resolution remains acceptable |
| Flow Rate | ± 10% | Proportional change in retention time, peak shape remains good |
Development of High-Throughput Analytical Platforms for Zofenoprilat N-EthylSuccinimide Screening
The demand for rapid and efficient screening of large numbers of biological samples in drug discovery and development has spurred the evolution of high-throughput analytical platforms. For the specific analysis of Zofenoprilat N-EthylSuccinimide, these platforms integrate automated sample preparation with sensitive detection techniques, most notably liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
The core principle behind the high-throughput screening of Zofenoprilat N-EthylSuccinimide involves the stabilization of the reactive thiol group of zofenoprilat through derivatization with N-ethylmaleimide. This reaction is crucial for preventing the oxidative degradation of zofenoprilat and its internal standard, thereby ensuring the accuracy and reproducibility of the analysis nih.gov. The resulting succinimide derivative is then amenable to robust and high-throughput analytical methodologies.
A typical high-throughput workflow commences with automated sample preparation, often employing robotic liquid handling systems. These systems are capable of performing precise and repeatable liquid transfers, dilutions, and reagent additions in 96-well or 384-well microplate formats. This automation significantly reduces manual error and increases the number of samples that can be processed in a given timeframe. A common automated sample preparation technique for plasma samples is protein precipitation, which can be efficiently performed in a 96-well plate format.
Following automated sample preparation, the samples are introduced into an LC-MS/MS system for analysis. The development of a high-throughput LC-MS/MS method for Zofenoprilat N-EthylSuccinimide focuses on achieving short analysis times without compromising sensitivity and specificity. This is often accomplished by using shorter analytical columns and rapid gradient elution profiles. The tandem mass spectrometer is operated in a specific mode, such as negative ion spray ionization, to selectively detect and quantify the Zofenoprilat N-EthylSuccinimide adduct nih.gov.
The validation of such a high-throughput method is critical to ensure its reliability. Key validation parameters include linearity, precision, accuracy, and recovery. For instance, a validated LC-MS/MS method for Zofenoprilat N-EthylSuccinimide has demonstrated linearity over a concentration range of 2-600 ng/ml, with inter- and intra-assay precision and accuracy being better than 10% nih.gov. The extraction recovery for the derivatized zofenoprilat has been shown to be around 70.1% nih.gov. These performance characteristics are essential for a robust high-throughput screening platform.
The table below outlines a hypothetical high-throughput screening platform for the characterization of Zofenoprilat N-EthylSuccinimide, integrating automated sample preparation with rapid LC-MS/MS analysis.
High-Throughput Screening Platform for Zofenoprilat N-EthylSuccinimide
| Platform Component | Description | Key Parameters/Specifications |
|---|---|---|
| Robotic Liquid Handler | Automated system for sample and reagent manipulation in a 96-well plate format. | - 96-channel pipetting head
|
| Automated Sample Preparation Module | Integrated unit for protein precipitation and derivatization. | - Automated addition of precipitating agent (e.g., acetonitrile)
|
| High-Throughput LC System | Ultra-high performance liquid chromatography (UHPLC) system for rapid separation. | - Column: Short C18 column (e.g., 50 mm x 2.1 mm)
|
| Tandem Mass Spectrometer | Triple quadrupole mass spectrometer for sensitive and specific detection. | - Ionization Mode: Negative Ion Electrospray (ESI-)
|
The research findings for a validated analytical method that forms the basis for such a high-throughput platform are summarized in the following table.
Detailed Research Findings for Zofenoprilat N-EthylSuccinimide Analysis
| Parameter | Finding | Reference |
|---|---|---|
| Derivatization Agent | N-ethylmaleimide (NEM) | nih.gov |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Ionization Mode | Negative Ion Spray | nih.gov |
| Linearity Range | 2 - 600 ng/mL | nih.gov |
| Limit of Quantitation | 2 ng/mL | nih.gov |
| Inter- and Intra-Assay Precision | < 10% | nih.gov |
| Inter- and Intra-Assay Accuracy | < 10% | nih.gov |
| Extraction Recovery | Approximately 70.1% | nih.gov |
The development and implementation of such high-throughput analytical platforms are instrumental in accelerating drug discovery and development pipelines. By enabling the rapid and reliable characterization of key metabolites like Zofenoprilat N-EthylSuccinimide, researchers can make more informed decisions at earlier stages of the development process.
Mechanistic Studies of Zofenoprilatn Ethylsuccinimide at the Molecular and Cellular Level
In Vitro Assay Development for Zofenoprilat (B1230023) N-EthylSuccinimide Interactions
In vitro assays are fundamental in determining the biochemical and functional effects of compounds like Zofenoprilat N-EthylSuccinimide. criver.com These controlled, cell-free, or cell-based experiments allow for precise measurement of the compound's interaction with its biological target. pharmaron.com
Target Identification and Validation Methodologies
The primary molecular target for zofenoprilat and its derivatives is the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system. nih.gov Target identification involves confirming that a biological molecule, such as ACE, is directly involved in a disease process, making it a viable target for a therapeutic compound. horizondiscovery.com
Validation of ACE as the target for Zofenoprilat N-EthylSuccinimide involves several methodologies:
Genomic and Proteomic Approaches: Analyzing gene and protein expression data can confirm the role of ACE in relevant physiological pathways. wjbphs.com
Functional Studies: Techniques like gene knockout or RNA interference can be used to genetically inhibit the target, mimicking the action of an inhibitor and allowing for the study of the resulting phenotype. horizondiscovery.comnuvisan.com
Biochemical Confirmation: Direct inhibition of purified ACE by the compound in biochemical assays confirms the interaction. The specificity of this interaction is validated by testing against other enzymes to ensure the compound does not produce significant off-target effects. For instance, zofenoprilat's specificity has been demonstrated by its lack of antagonism towards the effects of angiotensin II or other spasmogens. researchgate.net
A "druggable" target must be accessible to the drug molecule and elicit a measurable biological response upon interaction. horizondiscovery.com ACE fulfills these criteria, having a well-defined active site that is the focus of inhibitor design. nih.gov
High-Throughput Screening (HTS) Assay Design for Zofenoprilat N-EthylSuccinimide
High-Throughput Screening (HTS) allows for the rapid, automated testing of large numbers of compounds to identify those that interact with a specific biological target. bmglabtech.com While Zofenoprilat N-EthylSuccinimide is a specific derivative, HTS principles are essential for discovering and optimizing such compounds.
Designing an HTS assay for inhibitors of ACE, like Zofenoprilat N-EthylSuccinimide, involves several key steps:
Assay Miniaturization and Automation: The assay is adapted to a microplate format (e.g., 96-well or 384-well) to allow for the simultaneous testing of many compounds. assaygenie.com Robotics and liquid handling systems are used for precise and rapid sample preparation and addition. bmglabtech.com
Detection Method: A robust and sensitive detection method is chosen to measure ACE activity. Common methods are fluorescence-based, such as those using a fluorogenic substrate that releases a fluorescent signal upon cleavage by ACE. nih.gov
Assay Validation: The assay is validated to ensure its reliability, reproducibility, and suitability for HTS. This involves assessing parameters like signal-to-background ratio and the Z'-factor, a statistical measure of assay quality.
Screening and Hit Identification: The compound library is screened, and "hits"—compounds that show the desired inhibitory activity against ACE—are identified for further characterization. malvernpanalytical.com It is important to note that HTS primarily identifies leads and does not confirm properties like bioavailability or toxicity, which are assessed in later stages. bmglabtech.com
Enzyme Kinetic Studies Involving Zofenoprilat N-EthylSuccinimide
Enzyme kinetics studies are performed to understand the rates of enzyme-catalyzed reactions and how they are affected by inhibitors like Zofenoprilat N-EthylSuccinimide. creative-enzymes.com These studies are critical for characterizing the potency and mechanism of inhibition.
Determination of Inhibition Constants and Binding Affinities
Key parameters determined in these studies include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
IC50: This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of the inhibitor's potency. Zofenopril (B1663440) has demonstrated a potent IC50 value of 81 μM against ACE. medchemexpress.com
Ki (Inhibition Constant): The Ki value is a more specific measure of the binding affinity between the inhibitor and the enzyme. It is determined through kinetic analyses, often using methods like the Michaelis-Menten kinetics model. creative-enzymes.com For competitive inhibitors, a lower Ki value indicates a higher affinity for the enzyme.
The potency of zofenoprilat has been compared to other ACE inhibitors, showing it to be approximately six times more potent than captopril (B1668294) and twice as potent as enalaprilat. researchgate.net
Below is a table summarizing comparative potency data for various ACE inhibitors.
| Compound | Target Enzyme | IC50 / Ki | Potency Comparison |
| Zofenopril | ACE | IC50: 81 μM medchemexpress.com | High inhibitory potency. medchemexpress.com |
| Zofenoprilat | ACE | - | ~6x more potent than Captopril. researchgate.net |
| ~2x more potent than Enalaprilat. researchgate.net | |||
| Captopril | ACE | - | Reference ACE inhibitor. researchgate.net |
| Enalaprilat | ACE | - | Reference ACE inhibitor. researchgate.net |
| Fosinopril | ACE | IC50: 55 μM medchemexpress.com | High inhibitory potency. medchemexpress.com |
| Ramiprilat | ACE | - | 3x more potent than Zofenoprilat. researchgate.net |
This table is generated based on available research data for comparative purposes.
Characterization of Enzyme-Zofenoprilat N-EthylSuccinimide Interactions
Zofenoprilat acts as a competitive inhibitor of ACE. guidetopharmacology.org This means it competes with the natural substrate, angiotensin I, for binding to the enzyme's active site. guidetopharmacology.org By binding to the active site, the inhibitor prevents the conversion of angiotensin I to angiotensin II. guidetopharmacology.org
Studies have shown that zofenopril produces a marked and long-lasting inhibition of ACE in target tissues. nih.gov Following administration, complete or near-complete inhibition of serum ACE activity is observed, with significant inhibition still present 24 hours later. nih.govnih.gov The recovery of ACE activity in serum is noted to be faster than in tissues like the heart or kidney, indicating strong tissue retention and binding. nih.gov The sulfhydryl group present in zofenoprilat is a key structural feature that contributes to its potent interaction with the zinc ion in the ACE active site.
Receptor Binding and Ligand-Target Interaction Analysis of Zofenoprilat N-EthylSuccinimide
Understanding the specific molecular interactions between Zofenoprilat N-EthylSuccinimide and the ACE active site is crucial for explaining its inhibitory activity. This is achieved through ligand-target interaction analysis, often employing computational and structural biology methods.
Molecular Docking: This computational technique simulates the interaction between a ligand (the inhibitor) and a protein (the enzyme). It predicts the preferred orientation and conformation of the ligand when bound to the target's active site and estimates the binding affinity. nih.govresearchgate.net
Structural Biology: X-ray crystallography has been instrumental in determining the three-dimensional structure of ACE. nih.gov These structures provide a detailed map of the active site, allowing researchers to visualize how inhibitors like zofenoprilat bind and to design new, more potent, or selective molecules. nih.gov
The analysis of these interactions reveals that the binding of ACE inhibitors is governed by specific chemical bonds and forces, such as hydrogen bonds and ionic interactions with key amino acid residues within the active site. mdpi.com For zofenoprilat, the interaction is significantly strengthened by the coordination of its sulfhydryl group with the essential zinc atom at the core of the ACE catalytic site. This high-affinity binding is a hallmark of its potent and durable inhibitory effect. nih.gov
Cellular Pathway Modulation by Zofenoprilat
Zofenoprilat exerts its therapeutic effects not only through the inhibition of the angiotensin-converting enzyme but also by modulating various intracellular signaling pathways. These modulatory effects contribute to its cardioprotective and potential antitumor activities.
Research has identified several key signal transduction pathways that are significantly influenced by Zofenoprilat.
MAPK and mTOR Pathways: Zofenoprilat has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) signaling pathways. biorxiv.org In vascular smooth muscle cells, Zofenoprilat reduced the phosphorylation levels of key proteins in these pathways, including ERK1/2, p38, and S6RP. biorxiv.org This inhibition is crucial for its ability to prevent intimal hyperplasia, a thickening of the inner layer of a blood vessel, by reducing cell proliferation and migration. biorxiv.org
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and proliferation, is also modulated by Zofenoprilat. scielo.br In studies on Ehrlich solid carcinoma, Zofenopril treatment led to a reduction in the protein expression of PI3K, phosphorylated Akt (pAKT), phosphorylated GSK-3β (pGSK-3β), and NFκB. scielo.br The downregulation of this pathway is a key mechanism behind the observed tumor-suppressing properties of Zofenopril. scielo.br
Hydrogen Sulfide (B99878) (H₂S) and Nitric Oxide (NO) Signaling: Zofenoprilat, owing to its sulfhydryl group, acts as a hydrogen sulfide (H₂S) donor. researchgate.netahajournals.org This property is linked to the activation of the L-cysteine/H₂S pathway, which plays a role in vasorelaxation. researchgate.net Furthermore, Zofenoprilat-mediated cardioprotection during ischemia-reperfusion injury is associated with an increase in both H₂S and nitric oxide (NO) signaling, highlighting the cross-talk between these two important gaseous signaling molecules. ahajournals.org
Studies have demonstrated that Zofenoprilat can induce specific changes in the expression of genes and proteins involved in various cellular processes, from stress response to apoptosis.
Chronic administration of Zofenopril has been found to cause heart-specific alterations in gene expression. nih.gov In a rat model, chronic treatment resulted in the upregulation of Heat Shock Protein 70 (HSP70) and the downregulation of Nitric Oxide Synthase 3 (NOS3). nih.gov These changes may contribute to the therapeutic effects of the drug, particularly in increasing the heart's resistance to ischemic events. nih.gov
In the context of cancer research, Zofenopril administration has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. scielo.br Specifically, it downregulated the expression of Cyclin-D, ACE-1, and the anti-apoptotic gene Bcl2, while upregulating the pro-apoptotic gene BAX and the H₂S-producing enzyme cystathionine (B15957) β-synthase (CBS). scielo.br
The following interactive tables summarize the observed changes in protein and gene expression following treatment with Zofenoprilat (or its parent drug, Zofenopril).
Table 1: Modulation of Signal Transduction Proteins by Zofenoprilat
| Protein | Pathway | Effect of Zofenoprilat | Cellular Context |
|---|---|---|---|
| Phospho-ERK1/2 | MAPK | Downregulation | Vascular Smooth Muscle Cells |
| Phospho-p38 | MAPK | Downregulation | Vascular Smooth Muscle Cells |
| Phospho-S6RP | mTOR | Downregulation | Vascular Smooth Muscle Cells |
| PI3K | PI3K/Akt | Downregulation | Ehrlich Solid Carcinoma |
| Phospho-Akt | PI3K/Akt | Downregulation | Ehrlich Solid Carcinoma |
| Phospho-GSK-3β | PI3K/Akt | Downregulation | Ehrlich Solid Carcinoma |
Table 2: Changes in Gene Expression Induced by Zofenopril/Zofenoprilat
| Gene | Function | Effect of Zofenopril/Zofenoprilat | Model |
|---|---|---|---|
| HSP70 | Stress Response | Upregulation | Rat Heart (Chronic) |
| NOS3 | Nitric Oxide Synthesis | Downregulation | Rat Heart (Chronic) |
| Cyclin-D | Cell Cycle Regulation | Downregulation | Ehrlich Solid Carcinoma |
| ACE-1 | Angiotensin II Production | Downregulation | Ehrlich Solid Carcinoma |
| Bcl2 | Anti-apoptotic | Downregulation | Ehrlich Solid Carcinoma |
| BAX | Pro-apoptotic | Upregulation | Ehrlich Solid Carcinoma |
Based on a comprehensive search, there is no publicly available scientific literature or data specifically detailing a compound named "Zofenoprilat N-EthylSuccinimide." The existing research primarily focuses on "Zofenopril" and its active metabolite, "Zofenoprilat."
Therefore, it is not possible to provide an article on the computational chemistry and in silico modeling of "Zofenoprilat N-EthylSuccinimide" as the foundational information for such an analysis is absent from the public domain. The scientific community has not published studies on this specific chemical entity that would allow for a detailed discussion of its molecular docking, QSAR modeling, or quantum mechanical calculations as requested in the prompt.
Computational Chemistry and in Silico Modeling of Zofenoprilatn Ethylsuccinimide
In Silico ADME Prediction Methodologies Relevant to Zofenoprilat (B1230023) N-EthylSuccinimide
The development and evaluation of pharmaceutical compounds such as Zofenoprilat N-EthylSuccinimide heavily rely on understanding their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In the early stages of drug discovery, in silico methods are invaluable for predicting these properties, offering a rapid and cost-effective alternative to traditional laboratory experiments. mdpi.com These computational approaches help to identify and eliminate drug candidates with unfavorable pharmacokinetic profiles, thereby streamlining the development process. nih.gov For angiotensin-converting enzyme (ACE) inhibitors, a class of drugs to which Zofenoprilat is related, various computational models are employed to forecast their behavior in the human body. biorxiv.orgbepls.com
A fundamental aspect of in silico ADME prediction involves the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models are built on the principle that the biological activity of a compound is directly related to its molecular structure. By analyzing a dataset of compounds with known ADME properties, QSAR models can identify key molecular descriptors that influence pharmacokinetic behavior. These descriptors can include physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. bepls.com For a compound like Zofenoprilat N-EthylSuccinimide, a QSAR model would be developed using a training set of structurally similar ACE inhibitors with experimentally determined ADME data.
Another critical methodology is the use of pharmacophore modeling. tandfonline.com A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. In the context of ADME, pharmacophore models can be used to predict interactions with metabolic enzymes and transporters. For instance, by understanding the pharmacophore of known substrates for a particular cytochrome P450 enzyme, it is possible to predict whether Zofenoprilat N-EthylSuccinimide is likely to be a substrate and thus be metabolized by that enzyme.
Molecular docking simulations are also a cornerstone of in silico ADME prediction. nih.gov This technique involves predicting the preferred orientation of a ligand (in this case, Zofenoprilat N-EthylSuccinimide) when bound to a receptor or enzyme. tandfonline.com By simulating the interaction between the compound and key proteins involved in ADME processes, such as serum albumin for distribution or metabolic enzymes, researchers can gain insights into its likely pharmacokinetic profile. The binding energy scores from these simulations can help to rank potential drug candidates based on their predicted interactions. tandfonline.com
Furthermore, physiologically based pharmacokinetic (PBPK) modeling integrates predicted ADME parameters with physiological information to simulate the concentration-time profile of a drug in various organs and tissues. mdpi.com This holistic approach allows for a more comprehensive understanding of how a compound like Zofenoprilat N-EthylSuccinimide would be absorbed, distributed, metabolized, and excreted in the body.
The data generated from these in silico methodologies can be compiled into a predictive profile for the compound. The following table illustrates the type of data that would be generated for Zofenoprilat N-EthylSuccinimide through such predictive models, based on common parameters evaluated for other ACE inhibitors.
| ADME Parameter | Predicted Value | Methodology |
| Human Intestinal Absorption | High | QSAR Model |
| Blood-Brain Barrier Penetration | Low | Pharmacophore Modeling |
| Plasma Protein Binding | >90% | Molecular Docking |
| CYP2D6 Substrate | Unlikely | Pharmacophore Modeling |
| Renal Clearance (mL/min) | 50-100 | PBPK Modeling |
It is important to note that while in silico predictions are powerful tools, they are subject to the limitations of the models and algorithms used. nih.gov The accuracy of these predictions is highly dependent on the quality and diversity of the data used to build the models. nih.gov Therefore, experimental validation remains a crucial step in the drug development process. The ongoing refinement of computational methods continues to improve the predictive power of in silico ADME profiling. nih.gov
Advanced Preclinical Research Methodologies Applicable to Zofenoprilatn Ethylsuccinimide Investigations Excluding in Vivo Data
Development and Application of Organ-on-a-Chip Systems for Zofenoprilat (B1230023) N-EthylSuccinimide Studies
Organ-on-a-chip (OOC) technology utilizes microfluidic cell culture devices to simulate the activities, mechanics, and physiological responses of entire organs and organ systems. nih.govpfizer.com These devices, typically the size of a USB stick, are made from flexible, translucent polymers lined with living human cells that can mimic the microenvironment of an organ. lindau-nobel.org This technology is a promising alternative to animal experiments, which may yield results inconsistent with human trials. lindau-nobel.org For a cardiovascular-acting compound like Zofenoprilat N-EthylSuccinimide, OOCs provide a powerful tool to study its effects on target tissues with high fidelity. nih.govbio-integration.org
Single-Organ-on-a-Chip Models
To investigate the primary effects of Zofenoprilat N-EthylSuccinimide, single-organ-on-a-chip models representing the heart, blood vessels, and kidneys would be particularly relevant.
Heart-on-a-Chip: A heart-on-a-chip system can replicate the intricate interactions of cells within the heart. miragenews.com These devices often consist of a network of microchannels printed on a polymer layer, designed to imitate the heart's blood vessels. miragenews.comnist.gov By culturing human cardiomyocytes (heart muscle cells) and cardiac fibroblasts within these microfluidic channels, researchers can create a contracting 3D heart tissue model. nih.gov This setup would allow for the detailed examination of Zofenoprilat N-EthylSuccinimide's influence on cardiac contractility, electrophysiology, and cellular stress responses in a controlled, human-like environment. nih.gov
Vessel-on-a-Chip: To understand the compound's impact on the vasculature, a vessel-on-a-chip model lined with human endothelial cells can be used. Such a system can simulate blood flow and allow for the study of vasodilation, endothelial barrier function, and inflammatory responses. This would be critical for characterizing the effects of Zofenoprilat N-EthylSuccinimide on blood pressure regulation at the tissue level, a key aspect of ACE inhibitor activity.
Kidney-on-a-Chip: Given that the renin-angiotensin system (RAS), the target of Zofenoprilat, plays a crucial role in kidney function, a kidney-on-a-chip model is indispensable. These models can incorporate different segments of the nephron, such as the proximal tubule and glomerulus, using human kidney cells. This would enable mechanistic studies into how Zofenoprilat N-EthylSuccinimide affects renal filtration, reabsorption, and the local RAS within the kidney.
| Organ-on-a-Chip Model | Key Cell Types | Investigative Parameters | Potential Mechanistic Insights |
|---|---|---|---|
| Heart-on-a-Chip | Human iPSC-derived Cardiomyocytes, Cardiac Fibroblasts | Contractile force, Beat rate variability, Electrophysiology, Biomarker release (e.g., troponin) | Direct effects on cardiac function and cellular health. |
| Vessel-on-a-Chip | Human Umbilical Vein Endothelial Cells (HUVECs), Smooth Muscle Cells | Vasodilation/constriction, Endothelial permeability, Inflammatory marker expression | Impact on vascular tone and endothelial integrity. |
| Kidney-on-a-Chip | Proximal Tubule Epithelial Cells, Podocytes | Barrier function, Transporter activity, Cytokine secretion | Modulation of renal handling and local RAS activity. |
Multi-Organ-on-a-Chip Systems for Systemic Interactions
While single-organ chips are valuable, the systemic effects of a compound involve interactions between multiple organs. nih.gov Multi-organ-on-a-chip systems connect different organ models via microfluidic channels, simulating physiological processes like drug absorption, distribution, and metabolism. lindau-nobel.orgnih.gov
For Zofenoprilat N-EthylSuccinimide, a "human-on-a-chip" platform could link a gut model (for absorption), a liver model (for metabolism), a heart/vessel model (for efficacy), and a kidney model (for elimination). lindau-nobel.orgnist.gov For instance, a system connecting a liver-on-a-chip with a heart-on-a-chip could reveal how liver metabolism of the compound affects its cardiovascular activity. nist.gov This integrated approach provides a more comprehensive understanding of the compound's behavior in the human body, bridging the gap between single-tissue effects and systemic response. nih.gov
Advanced 3D Cell Culture Models in Zofenoprilat N-EthylSuccinimide Research
Three-dimensional (3D) cell culture models offer a more physiologically relevant environment compared to traditional 2D monolayers by allowing cells to grow and interact in a three-dimensional space, much like they do in vivo. nih.govfrontiersin.orgfrontiersin.org These models are instrumental in bridging the gap between simple cell-based assays and more complex organ systems. frontiersin.org
Spheroid and Organoid Models
Spheroids are self-assembled, spherical aggregates of cells, while organoids are more complex 3D structures derived from stem cells that self-organize to recapitulate key aspects of an organ's structure and function. nih.govmdpi.com
Cardiac Spheroids/Organoids: By co-culturing cardiomyocytes, endothelial cells, and fibroblasts, researchers can form cardiac spheroids that beat spontaneously. These models can be used to assess the influence of Zofenoprilat N-EthylSuccinimide on heart tissue formation, cellular communication, and function in a high-throughput format.
Kidney Organoids: Human induced pluripotent stem cell (iPSC)-derived kidney organoids can develop structures resembling nephrons, including glomeruli and tubules. nih.gov Research has shown that these organoids express key components of the RAS, such as ACE, angiotensin II type 1 receptor (AT1R), and angiotensinogen (B3276523) (AGT). nih.gov This makes them an excellent platform for investigating how Zofenoprilat N-EthylSuccinimide directly modulates the human renal RAS and affects tubular cell differentiation and health. nih.govnih.gov Studies using the ACE inhibitor captopril (B1668294) on other types of organoids have already demonstrated the feasibility of using these models to test RAS inhibitors. mdpi.com
Bioprinted Tissue Constructs
3D bioprinting is an advanced manufacturing technique that deposits "bio-inks"—materials containing living cells and supportive biomaterials like hydrogels—in a layer-by-layer fashion to create complex tissue structures. e-asct.orgmdpi.com This technology allows for precise control over the spatial arrangement of different cell types, mimicking the native architecture of tissues and organs. youtube.comnih.gov
For Zofenoprilat N-EthylSuccinimide research, one could bioprint vascularized cardiac tissue patches. By printing a network of channels lined with endothelial cells alongside cardiac cells, it's possible to create a perfusable tissue construct. This would enable the study of how the compound is delivered to the target tissue and its subsequent effects on both the vasculature and the heart muscle cells within a single, integrated model. Natural polymers like alginate and gelatin are often used as bio-inks to provide a supportive extracellular matrix-like environment for the cells. e-asct.org
| Model Type | Description | Key Advantages for This Research | Example Application |
|---|---|---|---|
| Spheroids | Self-assembled 3D aggregates of one or more cell types. nih.gov | High-throughput capability, mimics 3D cell-cell interactions. | Screening the effect of the compound on cardiac spheroid beat frequency. |
| Organoids | Stem cell-derived, self-organizing structures mimicking organ architecture and function. mdpi.com | High physiological relevance, recapitulates tissue development and complexity. nih.gov | Investigating modulation of RAS components in kidney organoids. nih.gov |
| Bioprinted Constructs | Tissues fabricated by precise, layer-by-layer deposition of cell-laden bio-inks. e-asct.org | Controlled architecture, potential for creating vascularized and multi-tissue models. youtube.com | Assessing compound effects on a bioprinted, perfusable model of a heart vessel. |
Mechanistic Investigations using Human-Relevant In Vitro Systems for Compounds like Zofenoprilat N-EthylSuccinimide
The primary goal of using these advanced models is to gain a deeper mechanistic understanding of a compound's action. For Zofenoprilat N-EthylSuccinimide, the focus would be on its interaction with the renin-angiotensin system.
Human-relevant in vitro systems, particularly kidney organoids derived from iPSCs, are invaluable for this purpose. nih.gov Researchers can use these models to perform detailed molecular analyses. For example, upon exposure to Zofenoprilat N-EthylSuccinimide, changes in the gene expression of RAS components like ACE, AGT, AT1R, and AT2R can be quantified using techniques like quantitative PCR. nih.gov This allows for a direct assessment of the compound's ability to engage its target and modulate the RAS pathway within a human kidney tissue context. Such studies provide critical mechanistic data that is difficult to obtain from non-human or simpler 2D models. nih.gov
High-Content Screening (HCS) Methodologies in Zofenoprilat N-EthylSuccinimide Research
High-Content Screening (HCS) offers a powerful, image-based approach to assess the effects of a compound on complex cellular phenotypes in a high-throughput manner. acs.org This methodology is particularly applicable to the preclinical investigation of Zofenoprilat N-EthylSuccinimide, allowing for the simultaneous measurement of multiple cellular parameters to build a comprehensive profile of its biological activity in vitro. The application of HCS can be pivotal in elucidating mechanisms of action beyond simple enzyme inhibition and in identifying potential therapeutic effects in cardiovascular and fibrotic diseases. nih.gov
Key applications of HCS in the study of Zofenoprilat N-EthylSuccinimide could involve assays focused on anti-fibrotic potential and effects on cardiac and endothelial cell health. These investigations utilize physiologically relevant cell models, such as primary human fibroblasts, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), and endothelial cells, to model disease states in vitro. nih.govnih.gov
A primary area of investigation is the compound's potential anti-fibrotic activity. Chronic conditions such as hypertension and heart failure, where angiotensin-converting enzyme (ACE) inhibitors are used, often involve pathological fibrosis. nih.govnews-medical.net HCS assays can quantify key hallmarks of the fibrotic process. For instance, primary human cardiac or lung fibroblasts can be stimulated with transforming growth factor-β (TGF-β) to induce differentiation into myofibroblasts, a critical step in fibrosis. news-medical.net The impact of Zofenoprilat N-EthylSuccinimide could then be assessed by measuring multiple parameters.
Detailed Research Findings from a Hypothetical HCS Anti-Fibrotic Assay:
An HCS campaign could be designed to screen Zofenoprilat N-EthylSuccinimide for its ability to counteract TGF-β-induced fibrosis in human cardiac fibroblasts. In such a study, automated microscopy would capture images of cells stained for various markers, and image analysis software would quantify the changes.
Phenotypic Readouts: The primary readouts would include the expression and deposition of extracellular matrix (ECM) proteins like collagen I, the expression of alpha-smooth muscle actin (α-SMA) as a marker of myofibroblast differentiation, and cell proliferation rates. news-medical.net
Multiparametric Analysis: The power of HCS lies in its ability to measure these parameters concurrently on a per-cell basis. This allows for the identification of specific phenotypic changes and the potential mechanism of action. For example, a compound might reduce collagen deposition by inhibiting fibroblast proliferation, by preventing their differentiation into secretory myofibroblasts, or through a combination of both.
Data Interpretation: A desirable anti-fibrotic profile for a compound like Zofenoprilat N-EthylSuccinimide would be a concentration-dependent decrease in α-SMA expression and collagen I deposition, without inducing significant cytotoxicity (i.e., without causing a major reduction in cell count).
The interactive data table below illustrates the type of quantitative data that could be generated from such an HCS study.
Table 1: Hypothetical HCS Data on the Anti-Fibrotic Effects of Zofenoprilat N-EthylSuccinimide
This table shows the dose-dependent effects of the compound on key fibrotic markers in TGF-β-stimulated human cardiac fibroblasts.
| Compound Concentration (µM) | Normalized α-SMA Expression (% of Control) | Normalized Collagen I Deposition (% of Control) | Relative Cell Count (% of Control) |
|---|---|---|---|
| 0 (Vehicle Control) | 100% | 100% | 100% |
| 0.1 | 92% | 95% | 99% |
| 1 | 75% | 81% | 97% |
| 10 | 48% | 55% | 94% |
| 50 | 25% | 32% | 91% |
Furthermore, HCS platforms are invaluable for assessing the effects of cardiovascular compounds on cardiomyocytes. nih.gov Using hiPSC-CMs, researchers can develop assays to monitor changes in cell morphology, viability, and, crucially, calcium dynamics, which are fundamental to cardiomyocyte contractility. nih.govfrontiersin.org An HCS approach could evaluate the effect of Zofenoprilat N-EthylSuccinimide on cardiomyocyte hypertrophy, a cellular hallmark of heart failure, or screen for potential cardiotoxic effects at high concentrations. nih.gov By combining these advanced cellular models with automated, multiparametric imaging, HCS provides a nuanced and scalable method for the preclinical characterization of Zofenoprilat N-EthylSuccinimide, far exceeding the data output of traditional biochemical assays. nih.gov
Structure Activity Relationship Sar Studies of Zofenoprilatn Ethylsuccinimide Analogues
Design Principles for Zofenoprilat (B1230023) N-EthylSuccinimide Analogues for SAR Exploration
The design of analogues of Zofenoprilat N-EthylSuccinimide for SAR studies would be rooted in the fundamental principles of ACE inhibitor design, which focus on mimicking the binding of the natural substrate, angiotensin I, to the active site of the enzyme. laskerfoundation.org The key design principles would revolve around the systematic modification of the N-ethylsuccinimide moiety, as well as other critical parts of the Zofenoprilat scaffold.
Core Scaffold Modifications: The Zofenoprilat core provides three crucial interaction points with the ACE active site: a zinc-binding group (the sulfhydryl group), a terminal carboxylate group that interacts with a cationic site on the enzyme, and a side chain that fits into a hydrophobic pocket. nih.govscholarsresearchlibrary.com Analogues could be designed by:
Modification of the Zinc-Binding Group: While the sulfhydryl group in Zofenoprilat is a potent zinc binder, analogues could be synthesized with other zinc-binding moieties like carboxylates or phosphonates to evaluate the impact on potency and potential side effects. nih.gov
Alterations of the Proline Ring: The proline ring of Zofenoprilat mimics the C-terminal amino acid of ACE substrates. Modifications to this ring, such as substitution or replacement with other heterocyclic systems, could probe the stringency of the enzyme's requirements at this position. scholarsresearchlibrary.com
N-EthylSuccinimide Moiety Modifications: The N-ethylsuccinimide portion of the molecule offers a rich area for SAR exploration. Design principles for analogues would include:
Varying the Linker Length: The ethyl linker connecting the succinimide (B58015) ring to the core structure could be shortened or lengthened to investigate the optimal distance for potential interactions with the enzyme.
Substitution on the Succinimide Ring: Introducing substituents on the succinimide ring could modulate its electronic and steric properties. For instance, alkyl or aryl groups could enhance hydrophobic interactions, while polar groups could introduce new hydrogen bonding opportunities.
Ring Opening or Modification of the Succinimide: Analogues with a hydrolyzed succinimide ring (succinamic acid derivatives) or with different ring sizes (e.g., glutarimide) could be synthesized to understand the importance of the cyclic imide structure for activity. nih.gov
The overarching design principle would be to create a library of compounds with systematic variations to map the steric, electronic, and hydrophobic requirements for optimal interaction with the ACE enzyme.
Elucidation of Key Pharmacophoric Features in Zofenoprilat N-EthylSuccinimide Derivatives
The key pharmacophoric features of Zofenoprilat N-EthylSuccinimide derivatives are hypothesized based on the known pharmacophore for ACE inhibitors, with additional considerations for the N-ethylsuccinimide moiety.
Established Pharmacophoric Features of the Zofenoprilat Scaffold:
Zinc-Coordinating Group: The sulfhydryl (-SH) group is a critical feature, forming a strong coordinate bond with the Zn(II) ion in the active site of ACE. nih.gov
Terminal Carboxylate: The carboxylate group on the proline ring engages in an ionic interaction with a positively charged residue (likely an arginine) in the S'2 subsite of the enzyme. laskerfoundation.org
Hydrophobic Side Chain: The methyl group and the thioester-containing side chain of Zofenoprilat fit into the S1 and S'1 hydrophobic pockets of the ACE active site, contributing to binding affinity. nih.gov
N-Ring with Carboxylic Acid: The proline ring itself serves as a scaffold to correctly orient the carboxylate group and mimic the C-terminal residue of peptide substrates. scholarsresearchlibrary.com
Potential Pharmacophoric Contributions of the N-EthylSuccinimide Moiety:
Hydrogen Bond Acceptors: The two carbonyl groups of the succinimide ring can act as hydrogen bond acceptors, potentially forming interactions with donor groups on the enzyme surface. nih.gov
Hydrophobic Interactions: The ethyl linker and the aliphatic backbone of the succinimide ring can engage in hydrophobic or van der Waals interactions with nonpolar regions of the enzyme.
The following interactive table summarizes the key pharmacophoric features and their potential roles in the activity of Zofenoprilat N-EthylSuccinimide derivatives.
| Pharmacophoric Feature | Structural Moiety | Putative Interaction with ACE |
| Zinc-Binding Group | Sulfhydryl (-SH) | Coordination with the active site Zn(II) ion |
| Cationic Binding Group | Proline Carboxylate (-COO⁻) | Ionic interaction with a positively charged residue |
| Hydrophobic Group 1 | Methyl Side Chain | Binding to the S1 hydrophobic pocket |
| Hydrophobic Group 2 | Thioester Side Chain | Binding to the S'1 hydrophobic pocket |
| Hydrogen Bond Acceptor | Succinimide Carbonyls (C=O) | Potential hydrogen bonding with enzyme residues |
| Hydrophobic Group 3 | Ethyl Linker and Succinimide Ring | van der Waals or hydrophobic interactions |
Development of SAR Models for Zofenoprilat N-EthylSuccinimide Class Compounds to Guide Further Design
To systematically explore the SAR of Zofenoprilat N-EthylSuccinimide analogues and guide the design of more potent compounds, quantitative structure-activity relationship (QSAR) models could be developed. nih.govtbzmed.ac.ir These models aim to correlate the chemical structure of the analogues with their biological activity.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each analogue, including:
Electronic Descriptors: Partial charges, dipole moment, and HOMO/LUMO energies to describe the electronic properties of the molecules.
Steric Descriptors: Molecular weight, volume, and surface area to quantify the size and shape of the analogues.
Hydrophobic Descriptors: LogP or calculated LogP (cLogP) to represent the lipophilicity of the compounds.
Topological Descriptors: Connectivity indices that describe the branching and connectivity of the atoms in the molecule.
Model Building: Various statistical methods can be used to build the QSAR models, such as:
Multiple Linear Regression (MLR): To establish a linear relationship between the descriptors and the biological activity.
Partial Least Squares (PLS): A method suitable for datasets with a large number of correlated descriptors. researchgate.net
Artificial Neural Networks (ANN): To model non-linear relationships between the structure and activity. nih.gov
3D-QSAR Approaches: More advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be employed. researchgate.netshd-pub.org.rs These methods require the alignment of the molecules in the series and generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. These maps would provide intuitive guidance for designing new analogues with improved potency.
The development of robust SAR and QSAR models for the Zofenoprilat N-EthylSuccinimide class of compounds would be an invaluable tool for rational drug design, enabling the prediction of the activity of novel analogues and prioritizing their synthesis and biological evaluation.
Degradation and Stability Kinetics of Zofenoprilatn Ethylsuccinimide
Identification of Degradation Products of Zofenoprilat (B1230023) under Stress Conditions.
Forced degradation studies are essential for identifying potential degradation products of a drug substance, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods.
The primary site of oxidative degradation in Zofenoprilat is the sulfhydryl group. Exposure to oxidative stress, such as treatment with hydrogen peroxide, can lead to the formation of various degradation products. The principal oxidative degradation pathway involves the formation of a disulfide dimer, where two molecules of Zofenoprilat are linked by a disulfide bond. Further oxidation can lead to the formation of sulfonic acid derivatives. The sulfhydryl group in ACE inhibitors is known to be susceptible to oxidation, which can diminish the drug's activity. nih.gov
A plausible oxidative degradation pathway for Zofenoprilat is outlined below:
Formation of Zofenoprilat Disulfide: 2 R-SH + [O] → R-S-S-R + H₂O
Formation of Sulfenic Acid: R-SH + [O] → R-SOH
Formation of Sulfinic Acid: R-SOH + [O] → R-SO₂H
Formation of Sulfonic Acid: R-SO₂H + [O] → R-SO₃H
Where R represents the Zofenoprilat molecule without the sulfhydryl group.
Hydrolytic degradation involves the reaction of a substance with water, which can be catalyzed by the presence of acids or bases. For Zofenoprilat, the amide bond is a potential site for hydrolysis, which would lead to the cleavage of the molecule into two smaller fragments. The stability of the succinimide (B58015) ring in the N-EthylSuccinimide derivative is also pH-dependent. Under neutral to basic conditions, the succinimide ring can undergo hydrolysis to form aspartate and iso-aspartate residues. nih.govfrontiersin.org
Potential hydrolytic degradation products of Zofenoprilat could include:
(2S,4S)-1-(carboxy)-4-(phenylthio)pyrrolidine
(2S)-2-methyl-3-sulfanylpropanoic acid
Photolytic degradation occurs when a molecule is exposed to light. While specific photolytic degradation studies on Zofenoprilat are not extensively reported, compounds with similar structures can undergo degradation upon exposure to UV light. The aromatic rings in the Zofenoprilat molecule could be susceptible to photolytic reactions, potentially leading to the formation of various photoproducts. It has been noted that Zofenopril (B1663440) is relatively stable under photolytic stress conditions. researchgate.net
Kinetic Studies of Zofenoprilat Degradation under Various Environmental Stimuli.
Kinetic studies are performed to determine the rate at which a drug degrades and its shelf-life under specific storage conditions. The degradation of Zofenoprilat is expected to follow specific kinetic models, typically zero-order or first-order kinetics, depending on the conditions.
| Stress Condition | Potential Degradation Rate | Kinetic Order | Influencing Factors |
| Oxidative (e.g., H₂O₂) | High | Likely First-Order | Concentration of oxidizing agent, temperature, presence of metal ions |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Moderate | Likely First-Order | pH, temperature |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | High | Likely First-Order | pH, temperature |
| Thermal (Dry Heat) | Low to Moderate | Likely First-Order | Temperature |
| Photolytic (UV/Vis light) | Low | Variable | Wavelength and intensity of light, presence of photosensitizers |
This table is illustrative and based on general principles of drug degradation kinetics. Specific data for Zofenoprilat may vary.
Methodologies for Forced Degradation Studies of Zofenoprilat.
Forced degradation studies for Zofenoprilat are conducted under more aggressive conditions than accelerated stability studies to identify all potential degradation products. researchgate.net These studies typically involve exposing the drug to:
Acidic Conditions: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C).
Alkaline Conditions: 0.1 M to 1 M NaOH at room or elevated temperatures.
Oxidative Conditions: 3% to 30% H₂O₂ at room temperature.
Thermal Conditions: Heating the solid drug at temperatures above those used for accelerated stability (e.g., 80-100°C).
Photolytic Conditions: Exposing the drug solution or solid to UV and visible light, as per ICH guidelines.
The progress of the degradation is monitored at various time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Development of Stability-Indicating Analytical Methods for Zofenoprilat.
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. For Zofenoprilat, this is crucial due to the instability of its sulfhydryl group.
The development of such a method for Zofenoprilat typically involves:
Derivatization: As mentioned, the free sulfhydryl group of Zofenoprilat is highly susceptible to oxidation. To ensure accurate quantification, it is derivatized with a reagent like N-ethylmaleimide (NEM) to form the stable Zofenoprilat N-EthylSuccinimide. researchgate.netresearchgate.netresearchgate.net This allows for reliable analysis without in-process degradation.
Chromatographic Separation: A reversed-phase HPLC method is commonly developed. The method must be able to separate Zofenoprilat (or its derivative) from its degradation products and any other impurities.
Method Validation: The analytical method is validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is demonstrated by showing that the method can resolve the main peak from all the degradation product peaks generated during forced degradation studies.
An example of a stability-indicating HPLC method for Zofenoprilat analysis is summarized below:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 220 nm) or Mass Spectrometry (MS) for identification of degradation products |
| Injection Volume | 20 µL |
| Temperature | Ambient or controlled (e.g., 25°C) |
This table provides a general example of an HPLC method and specific conditions would be optimized during method development.
Applications in Chemical Biology and Research Tools for Zofenoprilatn Ethylsuccinimide
Utilization of Zofenoprilat (B1230023) N-EthylSuccinimide in Proteomics Research
No research articles, scholarly reviews, or database entries were identified that describe the use of Zofenoprilat N-EthylSuccinimide in the field of proteomics.
As a Labeling Reagent
There is no available information to suggest that Zofenoprilat N-EthylSuccinimide has been developed or utilized as a labeling reagent for proteins or peptides in proteomics research.
In Protein Modification Studies
No studies were found that document the use of Zofenoprilat N-EthylSuccinimide for the specific modification of proteins for research purposes.
Role of Zofenoprilat N-EthylSuccinimide in Mechanistic Enzymology Investigations
There is no evidence in published research to indicate that Zofenoprilat N-EthylSuccinimide has been used as a tool or compound of interest in mechanistic enzymology studies.
Potential as a Key Synthetic Intermediate in the Synthesis of Complex Chemical Entities
No synthetic pathways or chemical synthesis studies were found that mention Zofenoprilat N-EthylSuccinimide as a key intermediate in the production of more complex molecules.
Future Research Directions and Opportunities for Zofenoprilatn Ethylsuccinimide
Emerging Research Areas for Zofenoprilat-N-EthylSuccinimide Exploration
Future research on Zofenoprilat-N-EthylSuccinimide is likely to focus on how the addition of the N-EthylSuccinimide group modifies the established properties of Zofenoprilat (B1230023). Zofenopril (B1663440) is noted for its high potency, significant tissue selectivity, and a long duration of action, partly attributed to its sulfhydryl group which also confers antioxidant properties. nih.gov Furthermore, some studies suggest that Zofenopril acts as a hydrogen sulfide (B99878) (H₂S) donor, a molecule with known vasorelaxant and cardioprotective effects. biorxiv.orgnih.gov
Key research questions would include:
Modified Pharmacokinetics and Pharmacodynamics: Investigating how the N-EthylSuccinimide moiety alters the absorption, distribution, metabolism, and excretion (ADME) profile of Zofenoprilat. The succinimide (B58015) group could change the compound's lipophilicity, potentially affecting its ability to penetrate tissues and cross the blood-brain barrier.
Domain-Selective ACE Inhibition: A significant challenge in ACE inhibitor therapy is the occurrence of side effects like chronic dry cough and angioedema, which are linked to bradykinin accumulation. nih.gov Future studies could explore whether Zofenoprilat-N-EthylSuccinimide exhibits greater selectivity for the C-domain of the ACE enzyme, which is primarily responsible for blood pressure regulation, over the N-domain. This could potentially lead to a better-tolerated therapeutic agent. nih.gov
Enhanced Cardioprotective Mechanisms: Research could delve into whether the conjugate possesses enhanced antioxidant or H₂S-donating capabilities compared to Zofenoprilat alone. This could offer superior protection against ischemia/reperfusion injury and intimal hyperplasia. biorxiv.org
Novel Therapeutic Indications: Beyond hypertension and heart failure, the unique properties of Zofenoprilat-N-EthylSuccinimide might be applicable to other conditions. For instance, its potential neuroprotective effects could be explored in the context of neurological disorders where ACE and the renin-angiotensin system play a role.
Table 1: Physicochemical Properties of Parent Compounds
| Property | Zofenoprilat | N-Ethylsuccinimide |
| IUPAC Name | (2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | 1-ethylpyrrolidine-2,5-dione |
| Molecular Formula | C₁₅H₁₉NO₃S₂ | C₆H₉NO₂ |
| Molar Mass | 325.44 g/mol | 127.14 g/mol |
| CAS Number | 75176-37-3 | 2314-78-5 |
| Known Roles | ACE inhibitor, cardioprotective agent, drug metabolite, vasodilator. nih.gov | Chemical intermediate, metabolite. nih.gov |
Integration of Zofenoprilat-N-EthylSuccinimide Research with Advanced Technologies (e.g., AI-driven drug discovery, automation)
The development of a novel compound like Zofenoprilat-N-EthylSuccinimide can be significantly accelerated and refined through advanced technologies. Artificial intelligence (AI) and machine learning (ML) offer transformative potential in the early stages of drug discovery. nih.govmdpi.com
AI-Driven Predictive Modeling: Before undertaking expensive and time-consuming synthesis, AI algorithms can predict the physicochemical properties, bioactivity, and potential toxicity of Zofenoprilat-N-EthylSuccinimide. nih.govabbvie.com Machine learning models, trained on large datasets of existing ACE inhibitors, could forecast the compound's binding affinity to the ACE enzyme and predict its structure-activity relationship (SAR). acs.org
De Novo Drug Design: Generative AI models can design novel derivatives based on the Zofenoprilat-N-EthylSuccinimide scaffold. abbvie.com By defining desired parameters (e.g., increased selectivity, optimal lipophilicity), these tools can propose new molecular structures with a higher probability of success, expanding the chemical space for exploration.
High-Throughput Screening and Automation: Once synthesized, Zofenoprilat-N-EthylSuccinimide and its analogs could be rapidly evaluated using automated robotic systems for high-throughput screening. This would allow for the efficient testing of thousands of compounds against the ACE target and other biological assays, dramatically reducing the time from compound synthesis to lead identification.
Table 2: Application of Advanced Technologies in Zofenoprilat-N-EthylSuccinimide Research
| Technology | Application Area | Potential Impact |
| Machine Learning | Structure-Activity Relationship (SAR) Prediction | Accelerate the identification of potent and selective analogs. acs.org |
| Generative AI | De Novo Molecular Design | Create novel derivatives with optimized therapeutic properties. abbvie.com |
| Predictive Analytics | ADMET Profiling | Reduce late-stage failures by predicting absorption, distribution, metabolism, excretion, and toxicity early. nih.gov |
| Laboratory Automation | High-Throughput Screening | Enable rapid biological evaluation of synthesized compounds. |
Collaborative Research Paradigms and Interdisciplinary Approaches in Zofenoprilat-N-EthylSuccinimide Science
The successful investigation of a new chemical entity necessitates a convergence of expertise from various scientific disciplines. The traditional model of drug discovery is evolving towards a more integrated ecosystem involving academia, biotechnology, and pharmaceutical companies. nih.govfrontiersin.org
Academia-Industry Partnerships: The foundational research, synthesis, and initial characterization of Zofenoprilat-N-EthylSuccinimide could originate in academic labs. Subsequent development, including preclinical testing and scaling up production, would benefit from the resources and experience of pharmaceutical industry partners. nih.gov
Interdisciplinary Research Teams: A dedicated research effort would require a team comprising:
Medicinal Chemists: To devise synthetic routes and create derivatives.
Computational Biologists: To perform molecular docking simulations and run predictive AI models.
Pharmacologists: To conduct in vitro and in vivo studies to determine the compound's efficacy and mechanism of action.
Structural Biologists: To elucidate the crystal structure of the compound bound to the ACE enzyme, providing insights for further optimization.
Open Science and Data Sharing: The establishment of global consortia and the use of shared databases can accelerate cardiovascular research. scienceget.orgahajournals.org Sharing early-stage data on compounds like Zofenoprilat-N-EthylSuccinimide within such frameworks could prevent duplicative efforts and foster innovative approaches by leveraging collective intelligence.
Table 3: Interdisciplinary Roles in Zofenoprilat-N-EthylSuccinimide Research
| Discipline | Key Responsibilities |
| Medicinal Chemistry | Design and execute the synthesis of the target compound and its analogs. |
| Computational Chemistry | Model drug-receptor interactions and predict molecular properties. |
| Molecular Pharmacology | Characterize the compound's effect on enzyme kinetics and cellular pathways. |
| Clinical Research | Design and conduct trials to evaluate therapeutic potential in humans. |
Potential for Zofenoprilat-N-EthylSuccinimide in Novel Chemical Methodologies
Beyond its potential as a therapeutic agent, Zofenoprilat-N-EthylSuccinimide could serve as a valuable tool in chemical biology and the development of new synthetic methods.
Development of Novel Prodrug Strategies: Zofenopril itself is a prodrug that is hydrolyzed to the active Zofenoprilat. nih.gov The N-EthylSuccinimide moiety could be engineered as a novel cleavable group, creating a next-generation prodrug. This could be designed for targeted release in specific tissues or under particular physiological conditions, thereby enhancing efficacy and reducing systemic exposure.
Chemical Probe for Enzyme Exploration: A radiolabeled or fluorescently tagged version of Zofenoprilat-N-EthylSuccinimide could be synthesized to serve as a chemical probe. Such a tool would be invaluable for studying the structure and function of the ACE enzyme, mapping its distribution in different tissues, and investigating its role in various physiological and pathological processes.
Innovations in Synthesis: The creation of the amide bond between Zofenoprilat and N-EthylSuccinimide would require specific coupling strategies. Research into optimizing this synthesis could lead to the development of more efficient and stereoselective chemical reactions that could be broadly applicable in medicinal chemistry. google.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
